2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile
Overview
Description
2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectrophotometric Basicity Scale in Acetonitrile
The compound 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile has been included in studies to develop a self-consistent spectrophotometric basicity scale in acetonitrile, which covers a wide range between pyridine and DBU. This scale facilitates the understanding of basicity in organic compounds and their behavior in various chemical reactions, with this compound contributing to the scale's broad scope. Such scales are crucial for predicting reaction outcomes in organic synthesis and catalysis (Kaljurand et al., 2000).
Metal Ion Complex Formation
Research has explored the reactivity of this compound in forming metal ion complexes. For instance, its interaction with hydrated InCl(3) in acetonitrile yields an indium(III) complex, showcasing the compound's potential in forming structurally diverse metal-organic frameworks. Such complexes can be instrumental in catalysis, material science, and the development of novel coordination compounds (Srijit Das et al., 2003).
Fluorescence and Colorimetric Sensing
The compound has been utilized in the development of fluorescence and colorimetric sensors for metal ions. A study demonstrated its role in a sensor that selectively fluoresces in the presence of Zn(2+) and Cd(2+) ions, while also acting as a colorimetric sensor for Co(2+). This dual functionality underscores its potential in environmental monitoring and analytical chemistry, where sensitive and selective detection of metal ions is crucial (Eun Joo Song et al., 2013).
Ring-Opening Polymerization
This compound has been studied in the context of ring-opening polymerization processes. Aluminum complexes bearing this compound as a ligand have been investigated for their efficacy in initiating the polymerization of ε-caprolactone. Such research is pivotal for the advancement of polymer chemistry, providing insights into the synthesis of biodegradable polymers with potential applications in medical devices, packaging, and more (Wafaa Alkarekshi et al., 2013).
Properties
IUPAC Name |
2-anilino-2-pyridin-4-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-13(11-6-8-15-9-7-11)16-12-4-2-1-3-5-12/h1-9,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEGWGUGAZWBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378041 | |
Record name | Anilino(pyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97383-66-9 | |
Record name | Anilino(pyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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